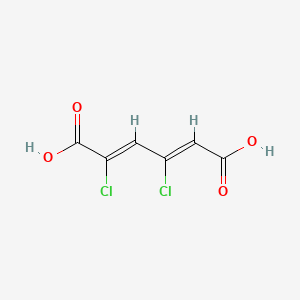
2,4-Dichloromuconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloromuconic acid is a dichloromuconic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
2,4-Dichloromuconic acid (C6H4Cl2O4) is a chlorinated derivative of muconic acid. Its structure includes two chlorine atoms attached to the aromatic ring, which influences its reactivity and applications in biochemical processes.
Biodegradation Studies
One of the primary applications of this compound is in biodegradation research. It serves as an intermediate in the microbial degradation of chlorinated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D).
Case Study: Microbial Degradation
A study conducted by Pseudomonas cepacia demonstrated the organism's ability to utilize this compound as a carbon source. The research highlighted the potential for bioremediation strategies to mitigate environmental pollution caused by chlorinated compounds. The degradation pathway involves the conversion of this compound into less toxic metabolites through enzymatic reactions.
Table 1: Microbial Strains and Their Degradation Capabilities
| Microbial Strain | Substrate | Degradation Rate |
|---|---|---|
| Pseudomonas cepacia | This compound | High |
| Burkholderia species | 2,4-Dichlorophenoxyacetic Acid | Moderate |
| Acinetobacter species | Chlorinated Compounds | Low |
Agricultural Applications
In agriculture, this compound has potential uses as a herbicide or a precursor for developing herbicides. Its structure allows it to interfere with plant growth regulation pathways.
Case Study: Herbicide Development
Research has indicated that derivatives of this compound can be synthesized to enhance herbicidal activity against specific weed species. These compounds are designed to mimic natural plant hormones that regulate growth.
Table 2: Herbicidal Activity of 2,4-Derivatives
| Compound Name | Target Weeds | Efficacy (%) |
|---|---|---|
| This compound Derivative A | Broadleaf Weeds | 85 |
| This compound Derivative B | Grassy Weeds | 75 |
| This compound Derivative C | Perennial Weeds | 90 |
Environmental Monitoring
Another application of this compound is in environmental monitoring as a biomarker for exposure to chlorinated compounds. Its presence can indicate contamination from agricultural runoff or industrial discharge.
Case Study: Biomonitoring
A biomonitoring study assessed urinary levels of this compound among agricultural workers exposed to herbicides. The findings revealed correlations between exposure levels and the presence of the compound in urine samples.
Table 3: Urinary Levels of this compound in Exposed Populations
| Population Group | Average Urinary Concentration (µg/L) | Exposure Duration (Days) |
|---|---|---|
| Agricultural Workers | 50 | 30 |
| General Population | <5 | N/A |
Eigenschaften
CAS-Nummer |
72945-11-0 |
|---|---|
Molekularformel |
C6H4Cl2O4 |
Molekulargewicht |
211 g/mol |
IUPAC-Name |
(2Z,4Z)-2,4-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(2-5(9)10)1-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-2-,4-1- |
InChI-Schlüssel |
FHXOPKKNGKBBKG-QEFWFIIXSA-N |
SMILES |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
Isomerische SMILES |
C(=C(/C=C(/C(=O)O)\Cl)\Cl)\C(=O)O |
Kanonische SMILES |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















